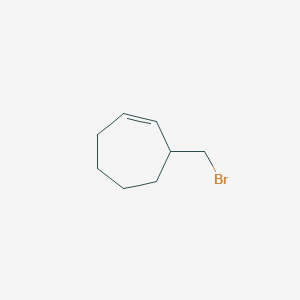

3-(Bromomethyl)cycloheptene

Description

Properties

IUPAC Name |

3-(bromomethyl)cycloheptene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIQQJZUCPIJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C=CC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)cycloheptene typically involves the bromination of cycloheptene. One common method is the free radical bromination, where cycloheptene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the allylic position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-(Bromomethyl)cycloheptene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: The compound can undergo elimination reactions to form cycloheptadiene derivatives.

Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.

Addition Reactions: Halogens (e.g., bromine, chlorine) in solvents like carbon tetrachloride or dichloromethane.

Major Products:

Substitution Reactions: Products such as 3-(Hydroxymethyl)cycloheptene, 3-(Cyanomethyl)cycloheptene, or 3-(Aminomethyl)cycloheptene.

Elimination Reactions: Cycloheptadiene derivatives.

Addition Reactions: Vicinal dihalides or halohydrins.

Scientific Research Applications

Organic Synthesis

3-(Bromomethyl)cycloheptene plays a crucial role as an intermediate in the synthesis of diverse organic compounds. Its reactivity is primarily attributed to the presence of the bromine atom, which can act as a leaving group in nucleophilic substitution reactions. This property allows for the formation of various derivatives, making it an essential building block in organic synthesis.

Applications in Pharmaceuticals

The compound is utilized in the preparation of pharmaceutical intermediates, contributing to the development of bioactive molecules. Research indicates that compounds derived from this compound exhibit potential therapeutic properties, particularly in drug discovery processes aimed at creating novel medications.

Material Science

In material science, this compound is employed in the synthesis of advanced materials and polymers with tailored properties. The compound's ability to participate in polymerization reactions enables the development of materials with specific mechanical and thermal characteristics.

Polymerization Studies

Studies have shown that incorporating this compound into polymer matrices can enhance their performance, leading to applications in coatings, adhesives, and other industrial products. The reactivity of the bromomethyl group facilitates cross-linking and functionalization, which are critical for creating high-performance materials.

Medicinal Chemistry

The compound's potential in medicinal chemistry is significant due to its structural attributes that allow for modifications leading to biologically active compounds. Research efforts focus on exploring its interactions with biological targets and its role in synthesizing new drug candidates.

Case Studies

- Drug Development : Various studies have reported on the synthesis of analogs derived from this compound that exhibit promising activity against specific disease targets.

- Mechanistic Insights : Investigations into the mechanism of action reveal that reactive intermediates formed during reactions involving this compound can lead to significant biological effects, including anti-inflammatory and antimicrobial activities.

Industrial Applications

In industrial chemistry, this compound serves as a precursor for specialty chemicals. Its versatility allows it to be used in the production of various chemical products required for manufacturing processes.

Production Techniques

The synthesis of this compound can be achieved through several methods, including:

- Bromination Reactions : Utilizing N-bromosuccinimide (NBS) under radical conditions.

- Continuous Flow Processes : Implementing modern synthetic techniques to improve yield and efficiency during large-scale production.

Summary Table of Applications

| Application Area | Description | Notable Features |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Reactivity due to bromine leaving group |

| Material Science | Used in polymer synthesis for advanced materials | Enhances mechanical properties |

| Medicinal Chemistry | Potential drug candidate for bioactive molecules | Modifiable structure leading to therapeutic effects |

| Industrial Chemistry | Precursor for specialty chemicals | Scalable production methods |

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)cycloheptene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or bromonium ions. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Bromomethylcyclohexane (CAS 2550-36-9)

Structure : Bromomethylcyclohexane consists of a six-membered saturated cyclohexane ring with a bromomethyl substituent. Its molecular formula is C₇H₁₃Br , differing from 3-(Bromomethyl)cycloheptene in ring size and the absence of a double bond.

Key Differences :

- Reactivity : The lack of a double bond in bromomethylcyclohexane limits its participation in electrophilic addition reactions, making it less reactive than this compound.

- Physical Properties : Cyclohexane derivatives generally exhibit lower boiling points compared to cycloheptene analogs due to reduced ring strain and molecular weight.

- Applications : Bromomethylcyclohexane is primarily used as a laboratory chemical, while the unsaturated cycloheptene derivative may serve as a precursor in polymer or pharmaceutical synthesis due to its higher reactivity .

4-(Bromomethyl)cycloheptene

Structure : This positional isomer of this compound has the bromomethyl group at the 4-position on the cycloheptene ring.

Key Differences :

- Steric Effects: The 3-position places the bromomethyl group closer to the double bond (typically between C1 and C2 in cycloheptene), increasing steric hindrance during reactions involving the alkene.

- Electronic Effects: The electron-withdrawing bromine atom may exert differing inductive effects depending on its position, altering the stability of intermediates in reactions like ozonolysis or epoxidation.

3-(Bromomethyl)cyclohexene

Structure : A six-membered cyclohexene ring with a bromomethyl group at the 3-position.

Key Differences :

- Reactivity: The shorter distance between the bromomethyl group and the double bond in cyclohexene may amplify steric hindrance, as observed in methyl-substituted cyclohexenes during ozonolysis .

Data Table: Structural and Reactivity Comparison

| Compound | Molecular Formula | Ring Size | Double Bond | Substituent Position | Key Reactivity Feature |

|---|---|---|---|---|---|

| This compound | C₈H₁₃Br | 7 | Yes | 3 | High reactivity (alkene + bromomethyl) |

| Bromomethylcyclohexane | C₇H₁₃Br | 6 | No | Not specified | Limited to substitution reactions |

| 4-(Bromomethyl)cycloheptene | C₈H₁₃Br | 7 | Yes | 4 | Reduced steric hindrance near alkene |

| 3-(Bromomethyl)cyclohexene | C₇H₁₁Br | 6 | Yes | 3 | Increased ring strain and steric effects |

Research Findings and Mechanistic Insights

- Steric Effects: Studies on methyl-substituted cyclohexenes and cycloheptenes demonstrate that substituent position significantly impacts reaction pathways. For example, 3-methylcyclohexene produces distinct ozonolysis products compared to 4-methyl isomers due to steric interactions near the reaction site . Extrapolating this to bromomethyl analogs, the 3-position in cycloheptene may hinder nucleophilic attack on the bromomethyl group due to proximity to the double bond.

- Electronic Effects : The electron-withdrawing bromine atom in this compound polarizes the C-Br bond, facilitating SN2 substitutions. However, conjugation with the alkene could stabilize carbocation intermediates in SN1 mechanisms, depending on reaction conditions.

Biological Activity

3-(Bromomethyl)cycloheptene is an organic compound characterized by its unique structure, which includes a cycloheptene ring with a bromomethyl substituent. This compound has garnered interest in the field of organic chemistry due to its potential applications in synthesis and its reactivity profile. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, including bromination of cycloheptene using N-bromosuccinimide (NBS), which provides a controlled source of bromine radicals. This method minimizes over-bromination and maintains regioselectivity during the reaction . The compound's structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amines, leading to the formation of new compounds with potential biological activity.

- Elimination Reactions : These reactions can produce cycloheptadiene derivatives, which may exhibit different biological properties.

- Addition Reactions : The double bond in the cycloheptene ring allows for addition reactions with electrophiles, potentially leading to biologically active derivatives .

Case Studies and Research Findings

- Synthesis of Bioactive Molecules : Research has indicated that derivatives of this compound can act as precursors for synthesizing bioactive molecules. For example, studies have shown that compounds derived from cycloheptene frameworks exhibit activity against certain cancer cell lines, although specific data on this compound remains sparse .

- Mechanistic Studies : Investigations into the mechanisms by which similar compounds exert their biological effects have revealed that they often interact with cellular targets through covalent bonding. This suggests that this compound could potentially act on similar targets, warranting further investigation .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure | Key Properties |

|---|---|---|

| Cycloheptene | C₇H₁₂ | Less reactive due to absence of bromomethyl group. |

| 3-(Chloromethyl)cycloheptene | C₇H₁₂Cl | Different reactivity profile compared to bromine. |

| 3-(Hydroxymethyl)cycloheptene | C₇H₁₂O | More suitable for functionalization due to hydroxyl group. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.